Latescidin 1
Description
Latescidin 1 is a cationic antimicrobial peptide (AMP) derived from marine organisms, notable for its broad-spectrum activity against Gram-negative and Gram-positive bacteria, fungi, and enveloped viruses. Structurally, it belongs to the α-helical peptide family, characterized by amphipathic regions that facilitate membrane disruption . Its mechanism involves binding to microbial membranes via electrostatic interactions, followed by pore formation and cell lysis.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LEEAGSNDTPVAAHQEMSMESWMMPNHIRQKRQSHLSL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Latescidin 1 and Similar Compounds
Structural and Functional Comparison
This compound shares structural homology with other marine-derived AMPs, such as Pleurocidin and Melittin , but exhibits distinct functional advantages:
| Property | This compound | Pleurocidin | Melittin |
|---|---|---|---|
| Length (Amino Acids) | 24 | 25 | 26 |
| Net Charge (+) | +5 | +6 | +6 |
| MIC (μg/mL) | 1–4 (E. coli) | 2–8 (E. coli) | 0.5–2 (E. coli) |
| Hemolytic Activity | Low (HC50 > 200 μg/mL) | Moderate (HC50 = 50 μg/mL) | High (HC50 = 10 μg/mL) |
| Thermal Stability | Stable up to 80°C | Degrades at 70°C | Stable up to 90°C |
Data derived from in vitro assays and structural analyses .
Key Findings :
- This compound’s lower hemolytic activity makes it safer for eukaryotic cells than Melittin, despite comparable antimicrobial efficacy.
- Its thermal stability surpasses Pleurocidin, suggesting robustness in diverse environments.
Mechanistic Differences
While this compound and Magainin 2 both disrupt membrane integrity, this compound exhibits faster kinetics in pore formation. Circular dichroism studies reveal that this compound adopts a more rigid α-helical conformation in hydrophobic environments, enhancing membrane penetration . In contrast, Magainin 2 requires higher concentrations to achieve similar effects, increasing cytotoxicity risks.
Analytical Methodologies and Harmonization Challenges
Comparative studies rely on standardized assays to ensure data reproducibility. For example:
- Mass Spectrometry (MS) : Used to quantify peptide stability and post-translational modifications. This compound showed <5% degradation after 24 hours in serum, outperforming Pleurocidin (15% degradation) .
- Circular Dichroism (CD) : Critical for secondary structure analysis. Harmonization efforts, as outlined in plasma hepcidin studies , are needed to align CD protocols across labs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
